

# Spectroscopic and Biological Insights into Carbazole Alkaloids: A Technical Overview for Researchers

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Compound of Interest		
Compound Name:	7-Hydroxy-1-methoxy-3- methylcarbazole	
Cat. No.:	B15589268	Get Quote

An in-depth analysis of available data reveals a notable scarcity of published spectroscopic and biological information for the specific compound **7-Hydroxy-1-methoxy-3-methylcarbazole**. While this particular carbazole derivative is commercially available, comprehensive characterization data, including NMR, mass spectrometry, IR, and UV-Vis spectra, are not readily accessible in scientific literature or spectral databases. Similarly, specific experimental protocols for its synthesis and details of its biological activity or associated signaling pathways are not documented.

This guide, therefore, broadens its scope to provide a comprehensive overview of the spectroscopic characterization, synthesis, and biological activities of the wider class of carbazole alkaloids. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important class of natural products.

# Spectroscopic Data of Carbazole Alkaloids: A General Profile

While specific data for **7-Hydroxy-1-methoxy-3-methylcarbazole** is unavailable, the following tables summarize typical spectroscopic characteristics observed for related carbazole



alkaloids. These values are illustrative and can vary based on the specific substitution pattern of the carbazole core.

Table 1: Typical <sup>1</sup>H NMR Chemical Shift Ranges for Carbazole Alkaloids

Proton	Chemical Shift (δ) ppm
N-H	7.5 - 11.0 (broad singlet)
Aromatic C-H	6.5 - 8.5
O-CH₃	3.8 - 4.2
Ar-CH₃	2.2 - 2.8
Ar-OH	4.5 - 10.0 (broad singlet)

Table 2: Typical <sup>13</sup>C NMR Chemical Shift Ranges for Carbazole Alkaloids

Carbon	Chemical Shift ( $\delta$ ) ppm
Aromatic C	100 - 160
Aromatic C-N	120 - 145
Aromatic C-O	140 - 160
O-CH₃	55 - 65
Ar-CH₃	15 - 25

Table 3: Key Mass Spectrometry (MS) and Infrared (IR) Data for Carbazole Alkaloids



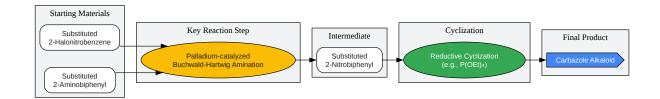
Spectroscopic Technique	Key Observations
Mass Spectrometry (EI-MS)	Molecular ion peak (M+) is typically prominent.  Fragmentation patterns often involve the loss of substituents from the carbazole core.
Infrared (IR) Spectroscopy	- N-H stretching: ~3400-3500 cm $^{-1}$ (sharp) - O-H stretching: ~3200-3600 cm $^{-1}$ (broad) - Aromatic C-H stretching: ~3000-3100 cm $^{-1}$ - C=C aromatic stretching: ~1450-1600 cm $^{-1}$ - C-O stretching: ~1000-1300 cm $^{-1}$

## **Experimental Protocols: A Generalized Approach**

Due to the absence of a specific protocol for **7-Hydroxy-1-methoxy-3-methylcarbazole**, a generalized workflow for the synthesis and characterization of carbazole alkaloids is presented.

#### **General Synthesis of Carbazole Alkaloids**

A common and effective method for the synthesis of carbazole alkaloids is the Cadogan reaction. This involves the reductive cyclization of 2-nitrobiphenyls.



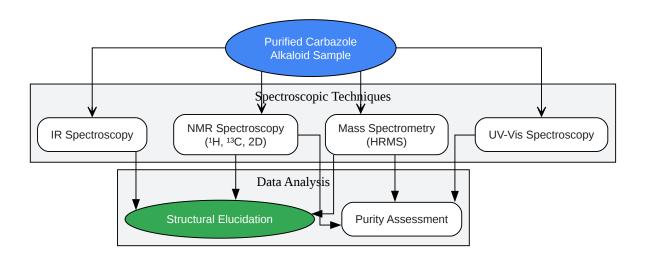
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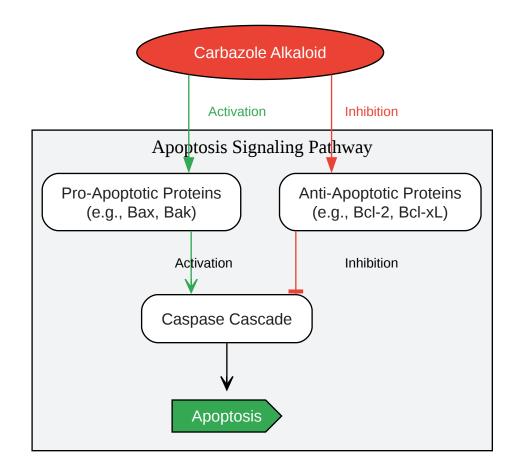
Caption: Generalized workflow for carbazole alkaloid synthesis.

#### **Spectroscopic Analysis Workflow**



The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized or isolated carbazole alkaloid.







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